molecular formula C17H20N2O3S B12691159 N-(3-((Ethylphenylamino)sulphonyl)-4-methylphenyl)acetamide CAS No. 85204-12-2

N-(3-((Ethylphenylamino)sulphonyl)-4-methylphenyl)acetamide

Cat. No.: B12691159
CAS No.: 85204-12-2
M. Wt: 332.4 g/mol
InChI Key: GICLFFSOFUPDAL-UHFFFAOYSA-N
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Description

N-(3-((Ethylphenylamino)sulphonyl)-4-methylphenyl)acetamide is a compound that belongs to the class of sulfonamides, which are known for their wide range of biological activities. This compound is characterized by the presence of an acetamide group linked to a sulfonamide moiety, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N-(3-((Ethylphenylamino)sulphonyl)-4-methylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to a sulfonic group.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfonic acids, sulfonic groups, and substituted acetamides .

Scientific Research Applications

N-(3-((Ethylphenylamino)sulphonyl)-4-methylphenyl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-((Ethylphenylamino)sulphonyl)-4-methylphenyl)acetamide involves the inhibition of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis. By inhibiting DHFR, the compound disrupts the synthesis of tetrahydrofolate, leading to the inhibition of cell proliferation. This mechanism is particularly relevant in its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide
  • N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide
  • Phenoxy acetamide derivatives

Uniqueness

N-(3-((Ethylphenylamino)sulphonyl)-4-methylphenyl)acetamide is unique due to its specific structural configuration, which imparts distinct biological activities. Compared to other sulfonamide derivatives, it exhibits a broader spectrum of antimicrobial and anticancer activities .

Properties

CAS No.

85204-12-2

Molecular Formula

C17H20N2O3S

Molecular Weight

332.4 g/mol

IUPAC Name

N-[3-[ethyl(phenyl)sulfamoyl]-4-methylphenyl]acetamide

InChI

InChI=1S/C17H20N2O3S/c1-4-19(16-8-6-5-7-9-16)23(21,22)17-12-15(18-14(3)20)11-10-13(17)2/h5-12H,4H2,1-3H3,(H,18,20)

InChI Key

GICLFFSOFUPDAL-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=CC=C1)S(=O)(=O)C2=C(C=CC(=C2)NC(=O)C)C

Origin of Product

United States

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